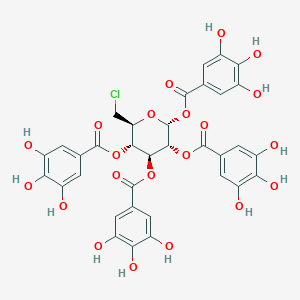![molecular formula C14H24Cl2N6O4 B515719 methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride](/img/structure/B515719.png)
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-3-3 Dimer Ligand is the first ligand targeting the dimerization interface of the 14-3-3ζ adapter protein.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Katritzky et al. (1995) described the conversion of 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives, including 2-amino-6-chloro and 2,6-diamino derivatives, which are relevant to the synthesis and reactivity of complex organic compounds like methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride (Katritzky et al., 1995).
Chemical Conjugation and Coupling Agents
- Reddy et al. (2005) developed an efficient synthesis for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, which is a fundamental process in the study of complex chemicals like the one (Reddy et al., 2005).
Reactions with Aminoazole and Aromatic Aldehydes
- Gein et al. (2008) explored reactions of methyl 4-hetaryl-2,4-dioxobutanoates with mixtures of aromatic aldehydes and aminoazoles, which could be relevant to understanding the reaction pathways and interactions of similar complex organic molecules (Gein et al., 2008).
Role in Biological Systems
- Nemet et al. (2006) discussed the role of Methylglyoxal, a compound related to the structure , in various enzymatic and nonenzymatic reactions, and its implications in biological systems (Nemet et al., 2006).
Amino Group Migration and Formation of Novel Amino Acids
- Tsai and Stadtman (1968) described the formation of 3,5-diaminohexanoate, a new basic amino acid intermediate, by migration of an amino group, which can be crucial in understanding the transformations of similar compounds (Tsai and Stadtman, 1968).
Eigenschaften
Molekularformel |
C14H24Cl2N6O4 |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1 |
InChI-Schlüssel |
MQPCTIGSQKJWIE-XRIOVQLTSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
SMILES |
NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl |
Kanonische SMILES |
COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
14-3-3 Dimer Ligand |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]pyrazine](/img/structure/B516577.png)


![4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B516648.png)
![7-Nitro-2-[4-(7-nitro-3-oxo-4,9-dihydrofuro[3,2-b]quinoxalin-2-yl)phenyl]-4,9-dihydrofuro[3,2-b]quinoxalin-3-one](/img/structure/B516837.png)

![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)
